molecular formula C17H19N3O4S B2705378 N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide CAS No. 940820-45-1

N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2705378
CAS No.: 940820-45-1
M. Wt: 361.42
InChI Key: IGZHOLSFHOTFMY-UHFFFAOYSA-N
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Description

Disclaimer: The following description is based on the structure-activity relationships of analogous compounds, as specific research data for this exact molecule is not available in the public domain. N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide is a synthetic small molecule featuring a benzamide core scaffold, a motif prevalent in medicinal chemistry for its ability to interact with diverse biological targets . The structure incorporates a 5-methylpyridin-2-yl group, a heterocycle commonly associated with bioactive molecules, and a morpholine-4-sulfonyl moiety, which can significantly influence the compound's physicochemical properties and binding affinity . Based on its structural features, this compound is of high interest for early-stage pharmacological profiling and hit-to-lead optimization programs. Researchers can utilize it to explore structure-activity relationships (SAR), particularly in areas where related sulfonyl and benzamide derivatives have shown promise. Analogous compounds have been investigated as potential enzyme modulators, such as glucokinase activators for metabolic disease research and inhibitors of bacterial enzymes like β-lactamase . The presence of the sulfonamide group also suggests potential for investigating interactions with cannabinoid receptors, as seen in other sulfamoyl benzamide derivatives . This reagent serves as a valuable chemical tool for probing biological pathways and validating new therapeutic targets in a research setting.

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-13-5-6-16(18-12-13)19-17(21)14-3-2-4-15(11-14)25(22,23)20-7-9-24-10-8-20/h2-6,11-12H,7-10H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZHOLSFHOTFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed by reacting with an amine.

    Introduction of the Pyridinyl Group: The 5-methylpyridin-2-yl group can be introduced via a nucleophilic substitution reaction.

    Sulfonylation: The morpholine-4-sulfonyl group can be added through a sulfonylation reaction, often using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfoxide or sulfide.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions might include strong acids or bases, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide derivative, while reduction could produce a sulfoxide.

Scientific Research Applications

Medicinal Chemistry

N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide has been investigated for its potential as an antimicrobial agent . Its structural features allow it to act as a scaffold for further modifications aimed at enhancing biological activity against specific pathogens. The sulfonamide group is particularly noted for its role in inhibiting bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation.

Case Study : A study demonstrated that derivatives of sulfonamide compounds exhibited significant antibacterial properties against various strains of bacteria, suggesting that this compound could be developed into a potent antimicrobial agent through structural optimization .

Enzyme Inhibition

The compound may serve as an enzyme inhibitor , targeting specific enzymes involved in disease pathways. Its ability to bind to active sites or allosteric sites makes it a candidate for drug development aimed at diseases where enzyme activity is dysregulated.

Mechanism of Action :

  • Inhibition of Enzymes : By binding to the active site, it prevents substrate binding or catalysis.
  • Modulation of Receptors : It may interact with receptor sites, altering signal transduction pathways relevant to various diseases .

Cancer Research

Research indicates that compounds structurally similar to this compound exhibit anticancer properties . The compound's unique structure can enhance its efficacy against cancer cell lines.

Case Study : A related study found that thiazole derivatives demonstrated significant antitumor activity against breast and ovarian cancer cell lines, highlighting the potential of benzamide derivatives in cancer therapy .

Potential Industrial Applications

Beyond medicinal uses, this compound could find applications in the development of new materials or as a catalyst in chemical reactions due to its unique chemical structure.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might:

    Inhibit Enzymes: By binding to the active site or allosteric sites, preventing substrate binding or catalysis.

    Modulate Receptors: By interacting with receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in EZH2 Inhibition

EPZ011989 (N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl((trans)-4-((2-methoxyethyl)(methyl)amino)cyclohexyl)-amino)-2-methyl-5-(3-morpholinoprop-1-yn-1-yl)benzamide) shares key features with the target compound, including a benzamide backbone and morpholine-derived substituents. However, EPZ011989 incorporates a morpholinopropynyl group at the 5-position and a trans-cyclohexylamine moiety, which enhance its potency (IC₅₀ < 10 nM) and selectivity for EZH2 over other histone methyltransferases .

Table 1: Structural and Functional Comparison of EZH2 Inhibitors
Compound Key Structural Features Molecular Weight (g/mol) Target Potency (IC₅₀) Solubility (LogP)
N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide 3-morpholine sulfonyl, 5-methylpyridin-2-yl ~375 (estimated) Data pending ~2.1 (predicted)
EPZ011989 5-morpholinopropynyl, trans-cyclohexylamine 650.8 <10 nM ~3.5

Benzamide Derivatives with Divergent Targets

Compounds such as N-[(2S)-3-(4-Butoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (, Entry 9) and 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () highlight structural diversity within the benzamide class. These derivatives feature bulky aromatic or chromen-based substituents, which shift their therapeutic targets away from EZH2 toward kinase inhibition or protease modulation . For example, the fluorophenyl-chromen hybrid in exhibits a molecular weight of 589.1 g/mol and a melting point of 175–178°C, suggesting higher hydrophobicity compared to the target compound .

Table 2: Comparison of Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Predicted LogP
This compound ~375 N/A ~2.1
EPZ011989 650.8 N/A ~3.5
Example 53 () 589.1 175–178 ~4.2

Notes

  • Structural predictions are based on analogs; experimental validation is required.
  • The absence of potency data for the target compound limits definitive conclusions.
  • compounds, while benzamides, are pharmacologically distinct and excluded from detailed comparison due to target divergence.

Biological Activity

N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, which incorporates both a pyridine and a morpholine moiety, suggests diverse interactions within biological systems, leading to various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2O3S, and it features a benzamide core with a 5-methylpyridine group and a morpholine sulfonyl group. The presence of these functional groups is significant for its biological activity:

PropertyValue
Molecular FormulaC14H18N2O3S
Molecular Weight298.37 g/mol
CAS Number940820-45-1

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Potential mechanisms include:

  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes by binding to their active sites, thus blocking substrate access.
  • Receptor Modulation : Interaction with specific receptors could alter signaling pathways, impacting physiological responses.

Antimicrobial Properties

This compound has been preliminarily studied for its antimicrobial properties. Sulfonamides are traditionally recognized for their antibacterial effects, and this compound may exhibit similar activity against various bacterial strains. However, specific data regarding its efficacy against particular pathogens remains limited.

A comparative analysis of related compounds shows that many sulfonamide derivatives have demonstrated significant antibacterial activity:

Compound NameMIC (μg/mL)Target Pathogen
Sulfanilamide16Staphylococcus aureus
N-(4-sulfamoylphenyl)benzamide8Escherichia coli
N-(5-methylpyridin-2-yl)-3-benzamideTBDTBD

Case Studies and Research Findings

  • Antibacterial Activity : In studies assessing the antibacterial effects of similar compounds, derivatives have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs have reported MIC values ranging from 2 to 16 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Neuroleptic Activity : Some benzamide derivatives have been evaluated for neuroleptic activity. In these studies, modifications in the compound's structure significantly influenced potency and side effects, suggesting that this compound could be explored for similar therapeutic applications .
  • Molecular Docking Studies : Computational studies using molecular docking have indicated potential binding affinities of this compound with various enzymes and receptors relevant to disease mechanisms. Such studies provide insights into how structural modifications could enhance biological activity .

Future Directions

Given its structural uniqueness and preliminary evidence of biological activity, this compound presents opportunities for further research:

  • Optimization for Antimicrobial Activity : Systematic modification of the compound could lead to enhanced efficacy against resistant bacterial strains.
  • Exploration in Drug Discovery : Its potential as a lead compound in drug discovery programs targeting specific diseases warrants comprehensive pharmacological evaluation.

Q & A

Q. What are the key synthetic routes for N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide, and how are intermediates optimized for yield and purity?

The synthesis typically involves sequential functionalization of the benzamide core. A common approach includes:

  • Step 1 : Sulfonation of 3-bromobenzamide using morpholine-4-sulfonyl chloride under basic conditions (e.g., pyridine or DMAP) to install the sulfonyl group.
  • Step 2 : Buchwald-Hartwig coupling or Ullmann-type reactions to introduce the 5-methylpyridin-2-yl amine moiety . Optimization focuses on solvent selection (e.g., DMF vs. THF), catalyst systems (Pd-based for coupling reactions), and temperature control to minimize byproducts. Purity is validated via HPLC with UV detection (λ = 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?

  • NMR :
  • ¹H NMR : Aromatic protons (δ 7.5–8.2 ppm), methyl group on pyridine (δ ~2.3 ppm), and morpholine protons (δ 3.5–3.7 ppm).
  • ¹³C NMR : Carbonyl (C=O, δ ~165 ppm), sulfonyl (SO₂, δ ~55 ppm), and pyridine/morpholine carbons.
    • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₈H₂₀N₃O₃S: 366.1284) .
    • IR : Stretching vibrations for sulfonamide (1320–1160 cm⁻¹) and carbonyl (1680 cm⁻¹) groups .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Kinase inhibition : Use ATP-binding assays (e.g., ADP-Glo™ Kinase Assay) targeting kinases like P2X3 or related receptors, given structural similarities to known antagonists (e.g., MK-3901) .
  • Cellular toxicity : MTT assay in HEK293 or HeLa cells, with IC₅₀ determination over 48–72 hours .

Advanced Research Questions

Q. How can contradictory data on target selectivity (e.g., P2X3 vs. P2X2/3 receptors) be resolved?

Contradictions arise from assay conditions (e.g., ATP concentration, cell type). To address this:

  • Perform orthogonal binding assays (SPR vs. radioligand displacement).
  • Use chimeric receptor constructs to isolate binding domains.
  • Validate with in silico docking (e.g., AutoDock Vina) to compare binding affinities across receptor subtypes .

Q. What strategies mitigate metabolic instability observed in preclinical studies?

  • Structural modifications : Replace the methylpyridine group with fluorinated analogs (e.g., 5-CF₃-pyridin-2-yl) to enhance oxidative stability.
  • Prodrug approaches : Introduce ester or phosphate groups at the sulfonamide nitrogen for controlled release .
  • CYP450 inhibition assays : Screen using human liver microsomes to identify metabolic hotspots .

Q. How does the morpholine sulfonyl group influence solubility and membrane permeability?

  • Solubility : The sulfonyl group increases hydrophilicity (logP reduction by ~1.5 units), improving aqueous solubility (measured via shake-flask method).
  • Permeability : Assessed via Caco-2 cell monolayers; morpholine’s rigidity may reduce passive diffusion, requiring active transport mechanisms. Computational tools (e.g., SwissADME) predict P-gp substrate likelihood .

Q. What computational methods are suitable for SAR studies of this compound?

  • 3D-QSAR : CoMFA or CoMSIA models using aligned analogs (e.g., N-methylpyridine vs. pyrimidine substitutions).
  • Molecular Dynamics : Simulate binding to P2X3 receptors (50 ns trajectories) to analyze sulfonyl group interactions with Lys⁶³ and Asp²⁴⁵ residues .

Methodological Guidance

Q. How to design a stability-indicating HPLC method for this compound?

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B), 30–70% B over 20 min.
  • Detection : UV at 254 nm; validate specificity via forced degradation (acid/base/oxidative stress) .

Q. What crystallography techniques resolve conformational ambiguities in the benzamide core?

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (acetonitrile/water).
  • Torsion angle analysis : Compare experimental (X-ray) vs. computed (DFT) dihedral angles for the sulfonamide-pyridine linkage .

Data Contradictions and Validation

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Standardize assay protocols : Use identical buffer systems (e.g., HEPES pH 7.4) and ATP concentrations (1 mM).
  • Cross-validate with orthogonal methods : Compare fluorometric (e.g., FLIPR) and electrophysiological (patch-clamp) data .

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